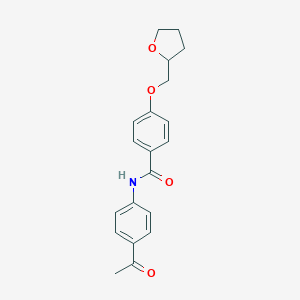![molecular formula C19H18N2O4S2 B250528 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that can selectively block epithelial sodium channels (ENaC) in the kidney and lung. ENaC plays a crucial role in regulating sodium and fluid balance in the body, and its dysfunction is associated with several diseases such as hypertension, cystic fibrosis, and pulmonary edema. Therefore, ESI-09 has attracted significant attention as a potential therapeutic agent for these disorders.
作用机制
ENaC is a heterotrimeric ion channel composed of three subunits: α, β, and γ. ENaC is primarily expressed in the apical membrane of renal and lung epithelial cells and plays a crucial role in sodium and fluid transport. ENaC is regulated by several factors, including aldosterone, vasopressin, and shear stress. N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can selectively block the α-subunit of ENaC, leading to a decrease in sodium transport and fluid absorption. The mechanism of action of this compound involves binding to a hydrophobic pocket in the extracellular domain of the α-subunit, which is essential for channel gating.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including a decrease in sodium transport and fluid absorption in renal and lung epithelial cells, a reduction in blood pressure in hypertensive rats, an improvement in lung function in animal models of cystic fibrosis and acute lung injury, and anti-inflammatory and anti-fibrotic effects in the lung. Moreover, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the α-subunit of ENaC, which allows for precise modulation of sodium and fluid transport in renal and lung epithelial cells. Another advantage is its low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations is its low yield and purity, which can affect the reproducibility of experiments. Moreover, this compound has a short half-life in vivo, which can limit its therapeutic potential.
未来方向
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several potential future directions, including the development of more potent and selective ENaC inhibitors, the investigation of the role of ENaC in other diseases such as pulmonary hypertension and acute kidney injury, and the optimization of this compound for clinical use. Moreover, the combination of this compound with other therapeutic agents such as diuretics and anti-inflammatory drugs may enhance its therapeutic efficacy. Finally, the use of this compound as a tool for studying the physiological and pathological roles of ENaC in various tissues and organs may provide valuable insights into the pathogenesis and treatment of ENaC-related disorders.
合成方法
The synthesis of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, followed by the reaction of the latter with 4-fluoro-1-nitrobenzene to yield N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction with 2-thiophenecarboxylic acid chloride to form this compound. The yield of this compound is around 30%, and the purity can be improved by recrystallization.
科学研究应用
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in various scientific fields, including physiology, pharmacology, and biochemistry. In vitro studies have shown that this compound can selectively block ENaC in renal and lung epithelial cells, leading to a decrease in sodium transport and fluid absorption. In vivo studies have demonstrated that this compound can reduce blood pressure in hypertensive rats and improve lung function in animal models of cystic fibrosis and acute lung injury. Moreover, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in the lung, suggesting its potential as a therapeutic agent for pulmonary fibrosis.
属性
分子式 |
C19H18N2O4S2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22) |
InChI 键 |
CLDSOTXNBDWFOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
